N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic quinazoline-acetamide derivative characterized by a tetrahydroquinazolinyl core substituted with a dimethylamino group and an acetamide side chain bearing a 4-fluorophenylsulfanyl moiety. The dimethylamino group may enhance solubility and receptor interaction, whereas the 4-fluorophenylsulfanyl substituent could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-23(2)18-20-10-12-9-14(5-8-16(12)22-18)21-17(24)11-25-15-6-3-13(19)4-7-15/h3-4,6-7,10,14H,5,8-9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZNBGZEJKFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazoline ring.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the quinazoline core.
Attachment of the Fluorophenyl Sulfanyl Group: The final step involves the reaction of the intermediate with 4-fluorothiophenol under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinazoline Derivatives: From reduction reactions.
Substituted Quinazoline Derivatives: From substitution reactions.
Scientific Research Applications
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl sulfanyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, molecular properties, and biological activities are highlighted below.
Structural and Functional Group Comparisons
Pharmacological and Chemical Insights
Hexahydroquinazoline Derivatives (): The morpholinylethyl and trifluoromethylphenyl substituents in the hexahydroquinazoline analog may enhance solubility and metabolic stability compared to the dimethylamino and fluorophenyl groups in the target compound. Molecular weight differences (~509 vs. ~365) suggest divergent pharmacokinetic profiles, with the target compound possibly exhibiting better membrane permeability.
Triazole-Furan Acetamides (): Compounds with triazole and furan moieties demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). This suggests that the thioether-acetamide scaffold itself may confer anti-inflammatory properties, which could extend to the target compound .
Simple Acetamide Derivatives (): The aminophenylsulfanyl and methoxyphenyl groups in this analog were synthesized for antimicrobial testing. The methoxy group’s electron-donating effects contrast with the electron-withdrawing fluorine in the target compound, possibly altering antimicrobial potency .
Key Structural Determinants of Activity
- Thioether Linkage : Present in all compared compounds, this group is critical for redox activity and interaction with cysteine residues in enzymes or receptors .
- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity, whereas the trifluoromethyl group in ’s compound provides stronger electron-withdrawing effects and higher metabolic resistance.
- Dimethylamino vs. Morpholine: The dimethylamino group may improve aqueous solubility, while the morpholine ring in ’s compound could enhance hydrogen bonding and target specificity .
Research Findings and Implications
- Enzyme Inhibition: The tetrahydroquinazoline core in the target compound resembles kinase inhibitors, which are often modulated by dimethylamino substituents. This structural feature may position it as a candidate for kinase-targeted therapies.
- Antimicrobial Activity: ’s findings on simple acetamides indicate that fluorophenyl and aminophenyl variants warrant comparative antimicrobial testing .
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 338.4 g/mol. The presence of a dimethylamino group enhances its reactivity and potential interactions with biological targets, while the fluorophenylsulfanyl moiety may contribute to its bioactivity by improving binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Research indicates that compounds with similar structures possess notable antimicrobial properties. The sulfonamide group in related compounds has been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, making it a candidate for further investigation in antibacterial therapies .
Anticancer Potential
The tetrahydroquinazoline scaffold has been associated with anticancer activity in various studies. Compounds derived from this structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Some derivatives of tetrahydroquinazoline compounds have shown promise in neuroprotection. They may influence neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage . This aspect opens avenues for research into neurodegenerative diseases where oxidative stress plays a critical role.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors (e.g., CB2 receptors) influencing cellular signaling pathways that regulate inflammation and pain .
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study 1 : A derivative with a similar structure was evaluated for its anticancer properties and showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 12 µM .
- Study 2 : A compound featuring the tetrahydroquinazoline core demonstrated antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation of a tetrahydroquinazolin-6-amine precursor with a fluorophenylsulfanyl-acetic acid derivative. Key steps include:
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydroquinazolin amine to the acetamide moiety. Reaction conditions (e.g., anhydrous solvent, temperature) must be optimized to avoid side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR (¹H, ¹³C, 19F) : Assign peaks for dimethylamino protons (δ ~2.2–2.5 ppm), fluorophenyl protons (δ ~7.0–7.5 ppm), and acetamide carbonyl (δ ~170 ppm). Fluorine NMR confirms the presence of the 4-fluorophenyl group .
- HRMS : Exact mass determination (e.g., [M+H]+ ion) validates the molecular formula.
- Chromatography : UPLC-PDA ensures purity, while X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and conformation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., amide bond formation) to identify transition states and energy barriers. For example, the nucleophilic attack of the tetrahydroquinazolin amine on the activated acetic acid derivative can be simulated to optimize solvent and catalyst effects .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) by analyzing interactions between the dimethylamino group and hydrophobic pockets. Software like AutoDock Vina or Schrödinger Suite is used .
Q. How can researchers resolve discrepancies in reported biological activities of structurally related fluorophenyl-acetamide derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing dimethylamino with morpholino) and assay against standardized biological models (e.g., enzyme inhibition assays). For instance, fluorophenyl derivatives with electron-withdrawing groups show enhanced binding to ATP-binding sites in kinases .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends. Conflicting results (e.g., cytotoxicity in one study vs. inactivity in another) may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time, concentration gradients) .
- Experimental Replication : Reproduce key studies under controlled conditions (e.g., identical solvent/DMSO concentrations) to isolate variables .
Q. What strategies mitigate challenges in the compound’s solubility and bioavailability during in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance aqueous solubility. For example, phase solubility studies with β-cyclodextrin can determine inclusion complex efficacy .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, which are cleaved in vivo to release the active compound. LC-MS/MS monitors prodrug conversion in plasma .
- Pharmacokinetic Profiling : Conduct dose-escalation studies in rodent models, with serial blood sampling to calculate AUC and half-life. Compare results to computational ADMET predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers spanning pH 1–10. Monitor degradation products via LC-MS. For example, acidic conditions may hydrolyze the acetamide bond, while basic conditions could oxidize the sulfanyl group .
- Kinetic Modeling : Use pseudo-first-order kinetics to derive degradation rate constants (k) and identify pH-dependent degradation pathways. Cross-validate with Arrhenius-derived activation energies .
- Controlled Replication : Standardize buffer preparation (e.g., ionic strength, temperature) across labs to minimize variability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
